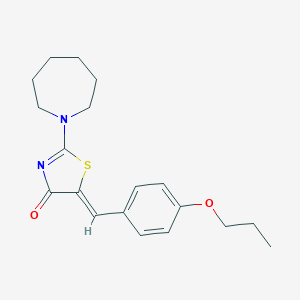
2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The azepane and propoxybenzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
類似化合物との比較
Similar Compounds
- 2-(piperidin-1-yl)-5-(4-methoxybenzylidene)thiazol-4(5H)-one
- 2-(morpholin-1-yl)-5-(4-ethoxybenzylidene)thiazol-4(5H)-one
Uniqueness
2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its azepane group and propoxybenzylidene moiety may result in unique interactions and applications.
特性
分子式 |
C19H24N2O2S |
|---|---|
分子量 |
344.5g/mol |
IUPAC名 |
(5Z)-2-(azepan-1-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H24N2O2S/c1-2-13-23-16-9-7-15(8-10-16)14-17-18(22)20-19(24-17)21-11-5-3-4-6-12-21/h7-10,14H,2-6,11-13H2,1H3/b17-14- |
InChIキー |
HBCNJRMMCMPHMP-VKAVYKQESA-N |
SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3 |
異性体SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCCC3 |
正規SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-{[(3-chlorophenyl)amino]carbonyl}-4-methyl-2-({[4-(methyloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B417907.png)
![Methyl 5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-2-({[3-(methyloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B417908.png)
![Methyl 4-methyl-2-{[(2-methylphenyl)carbonyl]amino}-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B417910.png)
![methyl 2-{[(4-chlorophenyl)carbonyl]amino}-5-[({3-nitrophenyl}amino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B417912.png)
![Methyl 4-methyl-2-({[3-(methyloxy)phenyl]carbonyl}amino)-5-{[(4-methylphenyl)amino]carbonyl}thiophene-3-carboxylate](/img/structure/B417913.png)
![Methyl 5-[(4-fluorophenyl)carbamoyl]-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B417915.png)
![N-(4-ethoxyphenyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417916.png)
![Methyl 5-{[(3,5-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B417919.png)
![N-[4-(ethyloxy)phenyl]-2-({5-methyl-4-[4-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B417920.png)
![Methyl 2-[({4-nitrophenyl}carbonyl)amino]-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}thiophene-3-carboxylate](/img/structure/B417922.png)
![2-chloro-N'-[3-(2,5-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzohydrazide](/img/structure/B417923.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-5-{[(4-fluorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B417925.png)
![4-Bromo-benzoic acid [3-(2,3-dimethyl-phenyl)-4-oxo-thiazolidin-2-ylidene]-hydrazide](/img/structure/B417926.png)
![Methyl 4-methyl-2-{[(2-methylphenyl)carbonyl]amino}-5-[(phenylamino)carbonyl]thiophene-3-carboxylate](/img/structure/B417927.png)
